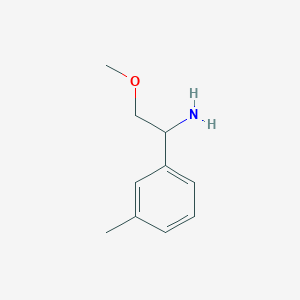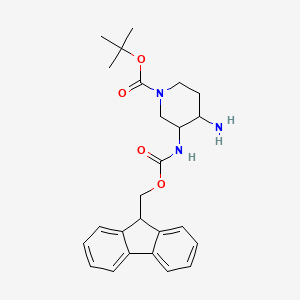
tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate: is a complex organic compound used primarily in the field of peptide synthesis. It is known for its role as a protecting group for amino acids, which helps in preventing unwanted side reactions during peptide bond formation. The compound is characterized by its tert-butyl and fluorenylmethoxycarbonyl (Fmoc) groups, which provide stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate typically involves the following steps:
Protection of the Amino Group: The amino group of the piperidine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the piperidine with Fmoc chloride in the presence of a base such as triethylamine.
Introduction of the tert-Butyl Group: The carboxyl group is then protected using tert-butyl chloroformate in the presence of a base like pyridine.
Coupling Reaction: The protected piperidine is then coupled with the desired amino acid or peptide using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can occur at the amino groups, converting them to their corresponding amines.
Substitution: The tert-butyl and Fmoc groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products:
Oxidation Products: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted side reactions.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein structure and function by facilitating the synthesis of peptides and proteins.
Medicine:
- Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry:
- Used in the production of high-purity peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-aminopiperidine-1-carboxylate involves its role as a protecting group. The fluorenylmethoxycarbonyl group protects the amino group from reacting during peptide bond formation. This protection is achieved through the formation of a stable carbamate linkage. The tert-butyl group protects the carboxyl group in a similar manner. These protecting groups can be removed under specific conditions, such as acidic or basic hydrolysis, to yield the desired peptide or amino acid.
Comparison with Similar Compounds
- tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-L-cysteine
- tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serinate
Uniqueness:
- The presence of both tert-butyl and fluorenylmethoxycarbonyl groups provides dual protection, making it highly effective in peptide synthesis.
- The compound’s stability and ease of removal of protecting groups under specific conditions make it a preferred choice in synthetic chemistry.
Properties
Molecular Formula |
C25H31N3O4 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-25(2,3)32-24(30)28-13-12-21(26)22(14-28)27-23(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-22H,12-15,26H2,1-3H3,(H,27,29) |
InChI Key |
OHZYQOUWPAVPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


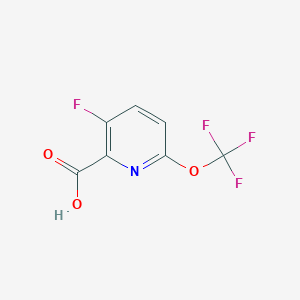

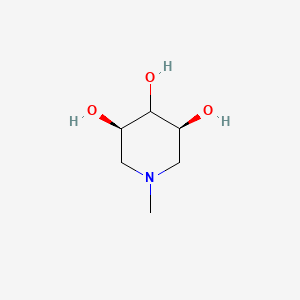
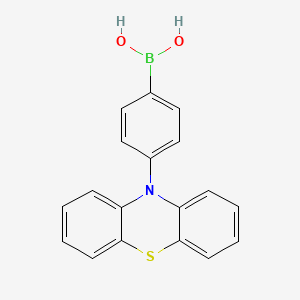
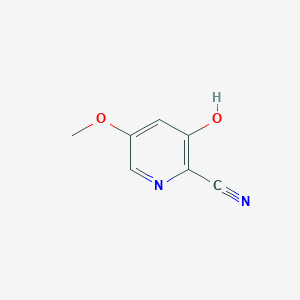
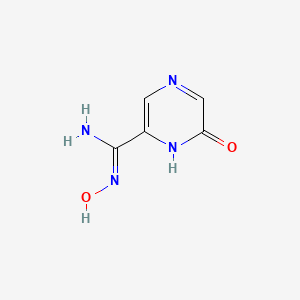

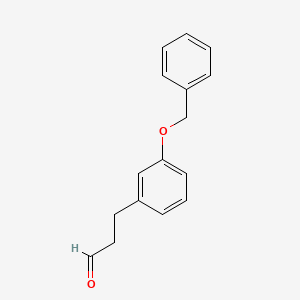
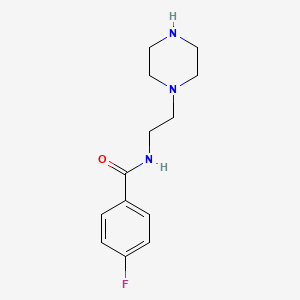
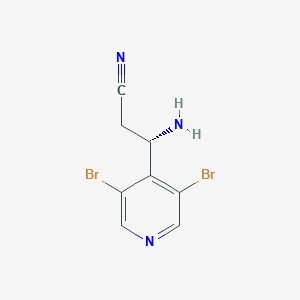
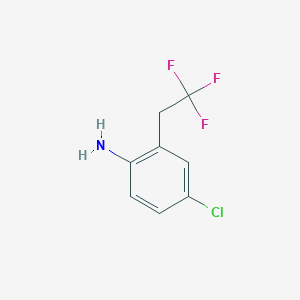
![tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12978525.png)
![(3AS,7aR)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12978540.png)
